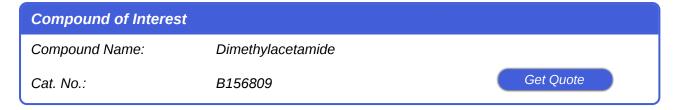


# An In-depth Technical Guide to the Health and Safety of Dimethylacetamide (DMAc)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of N,N-**Dimethylacetamide** (DMAc) in a laboratory and drug development setting. It covers toxicological data, exposure limits, safe handling procedures, and detailed experimental protocols for monitoring and assessment.

# Physicochemical and Toxicological Profile

DMAc is a colorless, water-miscible, high-boiling point liquid commonly used as a polar aprotic solvent.[1] Despite its utility, it presents significant health hazards that necessitate strict safety precautions.

#### **Physicochemical Properties**

A summary of key physicochemical properties of DMAc is presented in Table 1. This data is essential for understanding its behavior in the laboratory environment, particularly its volatility and flammability characteristics.



Property	Value	References
CAS Number	127-19-5	[1]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO	[1]
Molecular Weight	87.12 g/mol	[1]
Appearance	Colorless liquid	[1][2]
Odor	Faint, ammonia-like	[2]
Boiling Point	165.1 °C (329°F)	[1]
Melting Point	-20 °C (-4°F)	[1]
Flash Point	63 °C (145°F)	[1]
Vapor Pressure	2 mmHg at 20°C	[3]
Specific Gravity	0.94 g/mL	[3]
Solubility	Miscible with water	[1]
log P (octanol/water)	-0.77	[4]
Explosive Limits	1.8% - 11.5%	[1]

#### **Toxicological Data**

DMAc is classified as harmful in contact with skin or if inhaled and is suspected of damaging fertility or the unborn child.[1] Chronic exposure can lead to hepatotoxicity.[1] The primary routes of occupational exposure are inhalation and dermal absorption.[5]

Table 2: Acute Toxicity Data for **Dimethylacetamide** 



Endpoint	Species	Route	Value	References
LD50	Rat	Oral	4930 - 5809 mg/kg	[3]
LD50	Rabbit	Dermal	>2000 mg/kg (lethal, acute hepatic necrosis)	[3]
LC <sub>50</sub> (1 hour)	Rat	Inhalation	≥ 2475 ppm	[3]

## Occupational Exposure and Biological Monitoring

Monitoring workplace exposure is critical to prevent adverse health effects. This involves both air sampling and biological monitoring.

#### **Occupational Exposure Limits (OELs)**

Various regulatory bodies have established OELs for DMAc to protect workers. A "skin" notation indicates that dermal absorption is a significant route of exposure.[3]

Table 3: Occupational Exposure Limits for **Dimethylacetamide** 

Organizatio n	Limit Type	Value (ppm)	Value (mg/m³)	Skin Notation	References
OSHA	PEL (8-hr TWA)	10	35	Yes	[3]
NIOSH	REL (10-hr TWA)	10	35	Yes	[3]
ACGIH	TLV (8-hr TWA)	10	35	Yes	[3]
IDLH	Immediately Dangerous to Life or Health	300	-	-	[3]



#### **Biological Monitoring**

DMAc is metabolized in the liver, primarily by Cytochrome P450 (CYP2E1), to N-methylacetamide (NMAC), which is then excreted in the urine.[6] Urinary NMAC is a reliable biomarker for assessing total DMAc exposure, including both inhalation and dermal routes.[7]

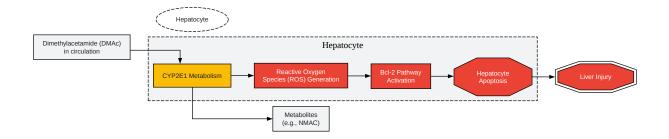
### **Mechanisms of Toxicity**

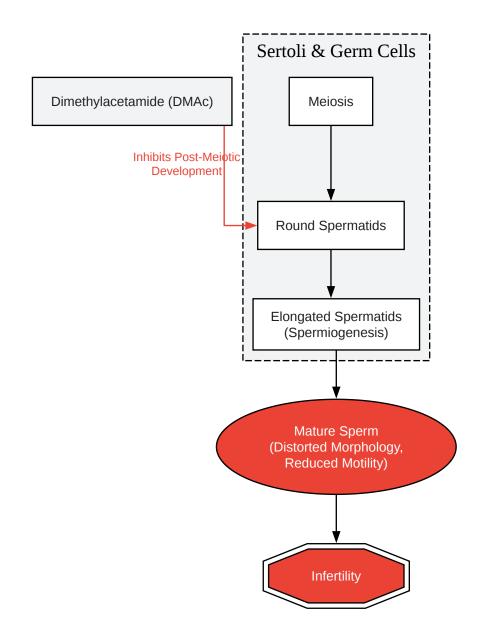
Understanding the molecular mechanisms of DMAc toxicity is crucial for risk assessment and the development of protective strategies. The liver and reproductive system are primary targets.

## Hepatotoxicity

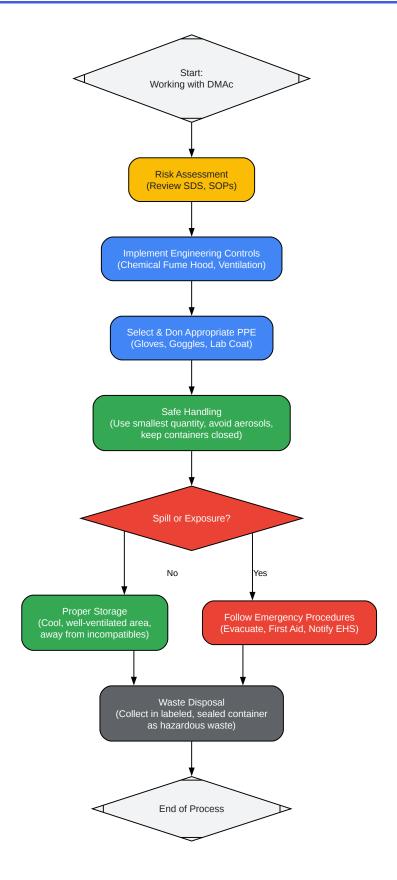
DMAc-induced liver injury is a significant concern.[5][8][9] The mechanism involves its metabolism in the liver, which can lead to cellular damage. One identified pathway involves the generation of Reactive Oxygen Species (ROS), which triggers apoptosis (programmed cell death) in hepatocytes through the activation of the Bcl-2 signaling pathway.[10]











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